molecular formula C8H9N3O3S B1435663 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one CAS No. 1803571-10-9

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one

Cat. No. B1435663
CAS RN: 1803571-10-9
M. Wt: 227.24 g/mol
InChI Key: VKUDRTKQBNTQJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one consists of a piperidin-2-one ring attached to a 1,3-thiazol-5-yl group at the 6-position and a nitro group at the 5-position . The InChI code for this compound is 1S/C8H9N3O3S/c12-7-2-1-5 (11 (13)14)8 (10-7)6-3-9-4-15-6/h3-5,8H,1-2H2, (H,10,12) .


Physical And Chemical Properties Analysis

The molecular weight of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one is 227.24 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one , have been recognized for their antimicrobial properties. They are often incorporated into compounds that exhibit significant activity against a variety of microbial strains. The nitro group and the thiazolyl moiety contribute to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of microbial growth .

Anticancer Properties

The structural features of thiazole compounds have been associated with anticancer activities. Researchers have been exploring derivatives of thiazoles as potential antitumor agents. The presence of the nitro group and the piperidinone ring in 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one may interact with cancer cell DNA or proteins, inducing apoptosis or inhibiting cell proliferation .

Anti-Inflammatory Uses

Thiazole derivatives are known to possess anti-inflammatory properties. The compound 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one could be utilized in the development of new anti-inflammatory drugs that target specific inflammatory pathways, potentially with fewer side effects compared to traditional anti-inflammatory medications .

Antioxidant Effects

The thiazole ring is a common feature in molecules with antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in cells, which is a factor in many chronic diseases. The specific structure of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one may allow it to act as a scavenger of free radicals, providing a protective effect against oxidative damage .

Neuroprotective Applications

Thiazole derivatives have shown promise in neuroprotection, which is vital for conditions such as Alzheimer’s and Parkinson’s disease. The compound could be part of therapeutic strategies aimed at preserving neuronal function and preventing neurodegenerative processes .

Antihypertensive Potential

Compounds with a thiazole core have been investigated for their antihypertensive effects5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one might be able to modulate blood pressure through its interaction with vascular smooth muscle cells or by influencing the renin-angiotensin system .

Antidiabetic Activity

The thiazole nucleus is present in several antidiabetic drugs. Research into 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one could lead to the development of new medications that help regulate blood sugar levels, either by stimulating insulin release or by improving insulin sensitivity .

Photographic Sensitizers

Thiazoles have applications in the field of photography as sensitizers. The unique structure of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one could be exploited in the design of new photographic materials that respond to light in specific ways, enhancing image quality and stability .

properties

IUPAC Name

5-nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c12-7-2-1-5(11(13)14)8(10-7)6-3-9-4-15-6/h3-5,8H,1-2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUDRTKQBNTQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Reactant of Route 6
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one

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